alpha-Hexabromocyclododecane
Overview
Description
Scientific Research Applications
Ethybenztropine has a wide range of scientific research applications:
Chemistry: It is used in the study of anticholinergic and antihistamine properties.
Biology: Researchers use it to understand its effects on neurotransmitter systems.
Medicine: It is studied for its potential in treating Parkinson’s disease and other neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
Alpha-Hexabromocyclododecane (α-HBCD) is a non-aromatic compound belonging to the bromine flame retardant family . It is a known persistent organic pollutant (POP) that accumulates easily in the environment . The primary targets of α-HBCD are the endocrine and neuronal systems, cardiovascular system, liver, and the reproductive system .
Mode of Action
The α-HBCD interacts with its targets primarily as an endocrine disruptor (ED) . It has been proven to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Biochemical Pathways
For example, it has been found to decrease levels of phenylalanine and glutamate, while increasing levels of choline .
Pharmacokinetics
The pharmacokinetics of α-HBCD are characterized by its high persistence in the environment and its ability to bioaccumulate . It has a high half-life in water and is known to accumulate in biota . The α-HBCD diastereomer has been found to have the longest half-life, greater accumulation efficiency, and a greater number of biomagnification factors .
Result of Action
The result of α-HBCD’s action is a range of negative effects on both the environment and human health . These include detrimental effects on various systems in the body, such as the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Action Environment
The action of α-HBCD is influenced by various environmental factors. It is persistent in the air and can migrate up to long-range distances . It has been found in human plasma, blood, and adipose tissue and at higher trophic levels in biota . Its toxicity to aquatic organisms alters their reproductivity and development and causes deterioration of the central nervous system . Various conventional techniques are used for adsorption and removal of HBCD concentration .
Safety and Hazards
HBCD is a brominated flame retardant found worldwide in the environment and wildlife . It is toxic to aquatic organisms and alters their reproductivity and development and causes deterioration of the central nervous system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Future Directions
Biochemical Analysis
Biochemical Properties
Alpha-Hexabromocyclododecane interacts with various enzymes and proteins. Five bacterial strains capable of degrading this compound have been isolated and identified: Pseudomonas sp. HB01, Bacillus sp. HBCD-sjtu, Achromobacter sp. HBCD-1, Achromobacter sp. HBCD-2, and Pseudomonas aeruginosa HS9 . The nature of these interactions involves the degradation of this compound, which is a crucial step in its bioremediation .
Cellular Effects
This compound can induce cancer by causing inappropriate antidiuretic hormone syndrome . It has been detected globally in environmental contamination, with concentrations ranging from ng to μg .
Molecular Mechanism
Current research suggests that it involves the action of specific bacterial strains that can degrade this compound .
Temporal Effects in Laboratory Settings
It is known that methods to degrade this compound include physicochemical methods, bioremediation, and phytoremediation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors during its degradation process .
Preparation Methods
The synthesis of ethybenztropine involves the reaction of tropine with diphenylmethanol under specific conditions. The industrial production methods typically involve the use of solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Ethybenztropine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Comparison with Similar Compounds
Ethybenztropine is similar to other compounds such as benzatropine and diphenhydramine. it is unique in its dual action as both an anticholinergic and antihistamine agent. This dual action makes it particularly effective in treating Parkinson’s disease and other conditions involving neurotransmitter imbalances .
Properties
IUPAC Name |
(1R,2R,5S,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGXXQKDWULML-PQTSNVLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](CC[C@H]([C@@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873771, DTXSID401016672 | |
Record name | (+/-)-α-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-alpha-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134237-50-6, 678970-15-5 | |
Record name | α-Hexabromocyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134237-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hexabromocyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Hexabromocyclododecane, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-α-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-alpha-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-HEXABROMOCYCLODODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9X5ZAC15C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .ALPHA.-HEXABROMOCYCLODODECANE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q53DD47II | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is α-HBCD of particular concern despite its low abundance in commercial HBCD mixtures?
A: While α-HBCD makes up a small percentage of the commercial HBCD mixture, it is the predominant stereoisomer found in human tissues, including breast milk and blood, as well as in wildlife [, ]. This bioaccumulation suggests that α-HBCD is more persistent and biomagnifies more readily in the environment compared to other HBCD stereoisomers.
Q2: What do we know about the absorption, distribution, metabolism, and excretion (ADME) of α-HBCD in mammals?
A: Studies in female C57BL/6 mice have shown that orally administered α-HBCD is absorbed efficiently, with approximately 90% of a 3 mg/kg dose being absorbed []. Its lipophilic nature leads to its accumulation in adipose tissue, liver, muscle, and skin. α-HBCD is metabolized and excreted through both feces and urine, with metabolites being the primary form in urine. Elimination occurs in a biphasic manner, with an initial rapid phase followed by a much longer terminal half-life, suggesting a potential for bioaccumulation [].
Q3: Are there any noticeable differences in the way different HBCD stereoisomers are processed by the body?
A: Interestingly, unlike the stereoisomerization observed with γ-HBCD exposure, exposure to α-HBCD did not lead to the formation of other HBCD stereoisomers in mice []. This suggests distinct metabolic pathways and potential differences in toxicity for different stereoisomers.
Q4: What are the potential environmental implications of α-HBCD?
A: Studies have linked exposure to environmentally relevant concentrations of HBCD, along with other flame retardants like PBDEs, to adverse effects in American Kestrels (Falco sparverius) []. These effects include delayed egg-laying, reduced eggshell thickness, lower fertility, and decreased reproductive success. The accumulation of α-HBCD in wildlife, including birds, highlights its potential for ecosystem disruption and emphasizes the need for further research into its long-term ecological consequences.
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